An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorophenol
An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorophenol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and potential applications of 4-Chloro-3-ethoxy-2-fluorophenol (CAS No. 1803391-76-1). As a polysubstituted aromatic compound, it holds significant interest as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data with predictive analysis based on the well-established principles of physical organic chemistry, offering researchers and drug development professionals a foundational resource for utilizing this compound in novel research endeavors.
Introduction
4-Chloro-3-ethoxy-2-fluorophenol is a halogenated and ether-substituted phenolic compound. Its unique substitution pattern—featuring a hydroxyl, an ethoxy, a fluorine, and a chlorine group on the benzene ring—imparts a complex array of electronic and steric properties. These characteristics make it a valuable intermediate for creating highly functionalized molecules. The strategic incorporation of halogens, particularly fluorine, is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] This guide will delve into the known and predicted physicochemical properties, spectroscopic signatures, reactivity, and synthetic considerations for this molecule.
Part 1: Core Chemical and Physical Properties
Detailed experimental data for 4-Chloro-3-ethoxy-2-fluorophenol is not extensively documented in public literature. However, a robust profile can be constructed by analyzing its structure and comparing it to well-characterized analogues.
Identification and Structure
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Systematic IUPAC Name: 4-Chloro-3-ethoxy-2-fluorophenol
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CAS Number: 1803391-76-1
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Molecular Formula: C₈H₈ClFO₂
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Molecular Weight: 190.60 g/mol
Caption: Proposed synthetic workflow for 4-Chloro-3-ethoxy-2-fluorophenol.
Experimental Considerations:
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Nitration: The nitration of 2-fluorophenol would yield a mixture of isomers. The directing effects of the -OH (ortho, para) and -F (ortho, para, deactivating) groups must be carefully controlled to achieve the desired regiochemistry.
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Reduction and Diazotization: The nitro group can be reduced to an amine, which is then converted to a diazonium salt.
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Sandmeyer Reaction: The diazonium salt can be displaced with a chlorine atom using a copper(I) chloride catalyst.
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Etherification: The final ethoxy group can be introduced via a Williamson ether synthesis, where the phenoxide ion (formed by deprotonating the phenol with a base like potassium carbonate) acts as a nucleophile towards an ethyl halide.
This proposed route is one of several possibilities and would require significant optimization to control regioselectivity and maximize yield.
Chemical Reactivity
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Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for reactions like ether and ester formation. The -OH group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. [3]* Aromatic Ring: The ring is influenced by a complex interplay of substituent effects:
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Activating Groups: -OH and -OEt (strong ortho, para-directors).
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Deactivating Groups: -F and -Cl (weak ortho, para-directors). [4]* Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing fluorine and chlorine atoms makes the ring susceptible to SNAr reactions, particularly at positions activated by these groups. Fluorine is an excellent group for SNAr because its strong inductive effect stabilizes the negatively charged Meisenheimer complex intermediate. [5]
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Part 4: Potential Applications and Research Interest
Polysubstituted phenols, especially those containing halogens and ether linkages, are prevalent motifs in pharmaceuticals and agrochemicals.
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Medicinal Chemistry: This compound is an ideal scaffold for developing novel therapeutic agents. The chlorine and fluorine atoms can form halogen bonds with biological targets, enhancing binding affinity and specificity. [6]The overall substitution pattern could be explored for activity against kinases, G-protein coupled receptors, and other enzyme classes.
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Materials Science: Phenolic compounds are precursors to polymers and resins. The presence of fluorine and chlorine can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.
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Organic Synthesis: As a functionalized building block, it can be used in cross-coupling reactions (after conversion of the phenol to a triflate, for example) to construct more complex molecular architectures.
Part 5: Safety and Handling
No specific safety data sheet (SDS) is widely available for 4-Chloro-3-ethoxy-2-fluorophenol. The following guidance is based on data for structurally similar compounds like 4-chlorophenol and various fluorophenols. [7][8][9][10]
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Hazard Classification (Predicted):
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Harmful if swallowed, in contact with skin, or if inhaled. [9] * Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Recommended Handling Procedures:
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Use only in a well-ventilated area or under a chemical fume hood. [11] * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. [12] * Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [13]
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First Aid Measures:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.
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Inhalation: Move person to fresh air and keep comfortable for breathing.
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References
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SpectraBase. (n.d.). 4-Chloro-2-fluorophenol. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved March 7, 2026, from [Link]
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PubMed. (2026, January 15). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Retrieved March 7, 2026, from [Link]
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MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Retrieved March 7, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved March 7, 2026, from [Link]
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Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved March 7, 2026, from [Link]
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BMRB. (n.d.). bmse000461 4-Chlorophenol. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl3. Retrieved March 7, 2026, from [Link]
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ResearchGate. (2025, August 6). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Retrieved March 7, 2026, from [Link]
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Collection of Czechoslovak Chemical Communications. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Retrieved March 7, 2026, from [Link]
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Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved March 7, 2026, from [Link]
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Supporting Information. (n.d.). General Information. Retrieved March 7, 2026, from [Link]
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SlideShare. (n.d.). Phenol Electrophilic substitution rxn. Retrieved March 7, 2026, from [Link]
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MDPI. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved March 7, 2026, from [Link]
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Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved March 7, 2026, from [Link]
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MDPI. (2013, April 22). 1 H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.... Retrieved March 7, 2026, from [Link]
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MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved March 7, 2026, from [Link]
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PMC. (2025, October 9). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. Retrieved March 7, 2026, from [Link]
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